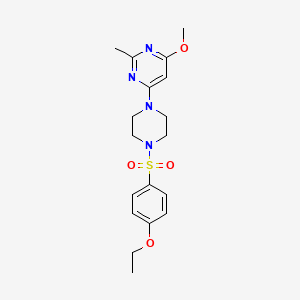

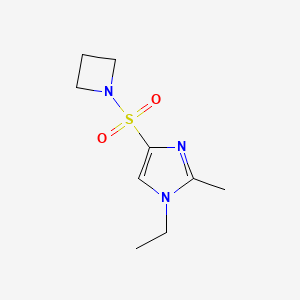

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is related to the one you’re asking about . It has a molecular weight of 295.77 . Another related compound is “4-(Azetidin-1-ylsulfonyl)phenylboronic acid” which has a molecular weight of 241.08 g/mol.

Synthesis Analysis

“4-(Azetidin-1-ylsulfonyl)phenylboronic acid” derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Molecular Structure Analysis

The InChI key for “4-(Azetidine-1-sulfonyl)-benzenesulfonyl chloride” is KDHISFOFEMBARI-UHFFFAOYSA-N . For “4-(Azetidin-1-ylsulfonyl)phenylboronic acid”, the InChI key is IOGLONDWRZETTA-UHFFFAOYSA-N.Aplicaciones Científicas De Investigación

Organocatalysis and Synthesis

Organocatalytic Applications

Imidazole-based zwitterionic-salts have been identified as efficient organocatalysts for the regioselective ring-opening of aziridines by various nucleophiles, facilitating gram-scale synthesis and showcasing the versatility of imidazole derivatives in organic synthesis (Ghosal et al., 2016).

Diazotransfer Reagents

The development and synthesis of imidazole-1-sulfonyl azide hydrochloride as an efficient diazotransfer reagent highlight the role of sulfonyl azide derivatives in converting primary amines into azides and methylene substrates into diazo compounds, offering a cost-effective and stable option for large-scale applications (Goddard-Borger & Stick, 2007).

Biological Activity

- Antibacterial Evaluation: Research into novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents, demonstrates the potential of sulfonyl and imidazole derivatives in combating bacterial infections. Several compounds exhibited high antibacterial activities, showcasing the therapeutic potential of these chemical frameworks (Azab et al., 2013).

Chemical Synthesis and Functionalization

- Sulfonylation and Sulfenylation Reactions: Studies on the iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source indicate the utility of these reactions in selectively accessing sulfones and sulfides. This reflects the broader applicability of imidazole derivatives in diverse synthetic routes (Guo et al., 2018).

Propiedades

IUPAC Name |

4-(azetidin-1-ylsulfonyl)-1-ethyl-2-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-3-11-7-9(10-8(11)2)15(13,14)12-5-4-6-12/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEIFHIHPRLYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)N2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(azetidine-1-sulfonyl)-1-ethyl-2-methyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![1,5-Dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carbaldehyde](/img/structure/B2666289.png)

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)